molecular formula C7H17Cl2N2O3P B586576 Alcophosphamide-d4 CAS No. 1794817-39-2

Alcophosphamide-d4

Cat. No. B586576
M. Wt: 283.122
InChI Key: BZGFIGVSVQRQBJ-RRVWJQJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alcophosphamide-d4 (AP-d4) is an isotopically labeled compound that has been used in a variety of scientific research applications. It is an alkylating agent, which means it is capable of forming covalent bonds with other molecules, and is a derivative of cyclophosphamide, an anti-cancer drug. AP-d4 is an important tool in the study of biochemical and physiological processes in the body and has been used in a variety of experiments to understand the effects of certain drugs and treatments. The purpose of

Scientific Research Applications

Scientific Research Applications of Cyclophosphamide Derivatives

Cyclophosphamide is an alkylating agent used in the treatment of various malignancies and as an immunosuppressive agent for autoimmune diseases. The compound undergoes hepatic metabolism to form active metabolites that elicit therapeutic effects. The focus on derivatives such as "Alcophosphamide-d4" in research could be related to exploring the pharmacokinetics, therapeutic outcomes, and the mechanistic pathways involved in its bioactivation and action.

Pharmacogenetic Variation and Therapeutic Outcomes

Research indicates that pharmacogenetic variations, particularly in genes like CYP2C19 and CYP2B6, significantly influence the pharmacokinetics and clinical outcomes of cyclophosphamide treatment. These variations affect the bioactivation process of cyclophosphamide, impacting therapeutic effectiveness across different conditions such as hematological malignancies, breast cancer, systemic lupus erythematosus, and in myeloablative therapy (Helsby et al., 2019).

Molecular Mechanisms of Cardiotoxicity

Cyclophosphamide's cardiotoxic effects have been extensively studied to understand the underlying molecular mechanisms. The drug's metabolites, particularly acrolein, contribute to cardiotoxicity by inducing oxidative stress, inflammation, endothelial dysfunction, and direct myocardial damage. This research area aims to mitigate adverse effects while retaining therapeutic efficacy, guiding the development of safer treatment protocols (Iqubal et al., 2019).

Role in Immunomodulation

The immunosuppressive properties of cyclophosphamide and its derivatives make them valuable in research focused on autoimmune diseases and in facilitating organ transplantation. The modulation of immune responses through cyclophosphamide involves altering lymphocyte populations, reducing pro-inflammatory cytokines, and inducing tolerance mechanisms. This line of research is crucial for developing more effective and targeted immunotherapeutic strategies (Weiner & Cohen, 2002).

properties

CAS RN

1794817-39-2

Product Name

Alcophosphamide-d4

Molecular Formula

C7H17Cl2N2O3P

Molecular Weight

283.122

IUPAC Name

3-[amino-[bis(2-chloro-2,2-dideuterioethyl)amino]phosphoryl]oxypropan-1-ol

InChI

InChI=1S/C7H17Cl2N2O3P/c8-2-4-11(5-3-9)15(10,13)14-7-1-6-12/h12H,1-7H2,(H2,10,13)/i2D2,3D2

InChI Key

BZGFIGVSVQRQBJ-RRVWJQJTSA-N

SMILES

C(CO)COP(=O)(N)N(CCCl)CCCl

synonyms

N,N-Bis(2-chloroethyl)phosphorodiamidic Acid-d4 3-Hydroxypropyl Ester;  O-(3-Hydroxypropyl) N,N-Bis(2-chloroethyl)phosphorodiamidate-d4;  NSC 153182-d4;  NSC 227248-d4; 

Origin of Product

United States

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